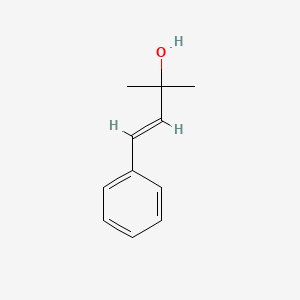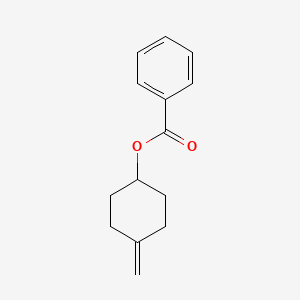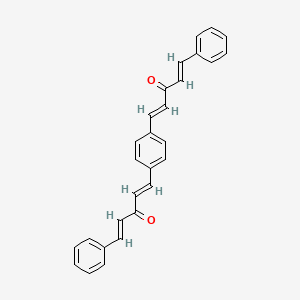![molecular formula C12H14O2 B11944466 Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione CAS No. 98230-16-1](/img/structure/B11944466.png)
Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahidrodiciclopenta[CD,GH]pentalen-3,6-diona es un compuesto orgánico único con la fórmula molecular C12H14O2 y un peso molecular de 190.244 g/mol . Este compuesto se caracteriza por su compleja estructura policíclica, que incluye múltiples anillos de ciclopentano fusionados. Se utiliza principalmente en investigación de descubrimiento temprano y forma parte de una colección de productos químicos raros y únicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Decahidrodiciclopenta[CD,GH]pentalen-3,6-diona generalmente implica múltiples pasos, comenzando con moléculas orgánicas más simples. Las rutas sintéticas exactas y las condiciones de reacción a menudo son propiedad exclusiva y no se publican ampliamente. Las estrategias sintéticas generales pueden incluir reacciones de ciclización, procesos de reducción y modificaciones de grupos funcionales para lograr la estructura policíclica deseada .
Métodos de producción industrial
El compuesto generalmente se produce en pequeñas cantidades para fines de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones
Decahidrodiciclopenta[CD,GH]pentalen-3,6-diona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, modificando potencialmente su reactividad y propiedades.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o alcanos. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a productos diversos .
Aplicaciones Científicas De Investigación
Decahidrodiciclopenta[CD,GH]pentalen-3,6-diona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como compuesto líder en el descubrimiento de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Decahidrodiciclopenta[CD,GH]pentalen-3,6-diona no está bien definido, ya que se utiliza principalmente en investigación de fase temprana. Sus efectos probablemente estén mediados por interacciones con objetivos moleculares y vías específicas, dependiendo de su estructura química y grupos funcionales .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a Decahidrodiciclopenta[CD,GH]pentalen-3,6-diona incluyen:
Decahidrodiciclopenta[CD]pentalen: Un compuesto policíclico relacionado con una estructura central similar pero con diferentes grupos funcionales.
Hexahidrodiciclopenta[CD]pentalen-1,6-diona: Otro compuesto policíclico con menos átomos de hidrógeno y diferentes grupos funcionales.
Singularidad
Decahidrodiciclopenta[CD,GH]pentalen-3,6-diona es único debido a su disposición específica de anillos de ciclopentano y grupos funcionales, que confieren propiedades químicas y reactividad distintas.
Propiedades
Número CAS |
98230-16-1 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
tetracyclo[7.2.1.04,11.06,10]dodecane-5,12-dione |
InChI |
InChI=1S/C12H14O2/c13-11-5-1-2-6-9(5)10-7(11)3-4-8(10)12(6)14/h5-10H,1-4H2 |
Clave InChI |
LOBDTEAMNCFGCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C1C(=O)C4C3C(C2=O)CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



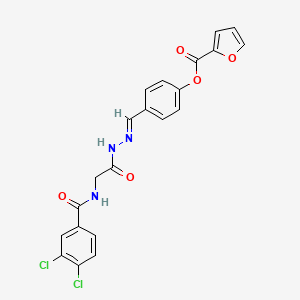
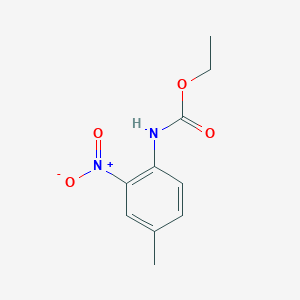
![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)

acetonitrile](/img/structure/B11944425.png)
![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)

